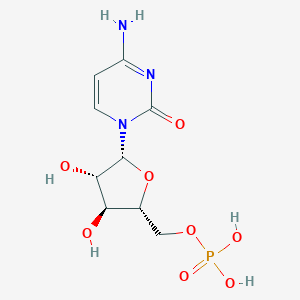

((2R,3S,4S,5R)-5-(4-Amino-2-oxopyrimidin-1(2H)-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate

概要

説明

アラシチジン 5’-一リン酸は、シトシンアラビノシド 5’-一リン酸としても知られており、ピリミジンリボヌクレオシド一リン酸です。これは、特定の種類の白血病の治療に化学療法で広く使用されている化合物であるシトシンアラビノシドの誘導体です。 アラシチジン 5’-一リン酸は、さまざまなヌクレオチドアナログの合成における重要な中間体であり、医学および生化学研究において重要な用途があります .

準備方法

合成経路と反応条件: アラシチジン 5’-一リン酸の合成は、通常、シトシンアラビノシドのリン酸化を含みます。一般的な方法の1つは、シチジンとオキシ塩化リンまたはその他のリン酸化剤を、通常の圧力下で-15℃から-5℃の温度で反応させることです。反応は氷水でクエンチされ、続いて0-5℃で加水分解されます。次に、生成物をアルキルハライドで抽出し、有機相を分離して蒸留して抽出剤と有機溶媒を回収します。 水相をpH 3-4に中和し、冷却して結晶化させ、生成物を精製して乾燥させます .

工業生産方法: 工業的な設定では、アラシチジン 5’-一リン酸の生産は、生物触媒を使用することにより強化できます。たとえば、機能化されたセファロースに固定化されたウリジン-シチジンキナーゼとアセチルキナーゼを含む二重酵素カスケードシステムが開発されました。 この方法は、低アデノシン三リン酸消費、副反応の減少、酵素の再利用性の向上などの利点を提供します .

化学反応の分析

反応の種類: アラシチジン 5’-一リン酸は、次のようなさまざまな化学反応を起こします。

リン酸化: シチジン二リン酸やシチジン三リン酸などの高リン酸化形態への変換。

加水分解: シトシンアラビノシドと無機リン酸への分解。

置換: 親電子求核剤との反応によるさまざまなヌクレオチドアナログの形成。

一般的な試薬と条件:

リン酸化: 通常、アデノシン三リン酸またはグアノシン三リン酸をリン酸供与体として使用します。

加水分解: 酸性条件または酵素的条件下で行います。

置換: 制御されたpHと温度条件下で親電子求核剤が必要です。

主な製品:

- シチジン二リン酸

- シチジン三リン酸

- さまざまなヌクレオチドアナログ

4. 科学研究における用途

アラシチジン 5’-一リン酸は、科学研究において幅広い用途があります。

- 化学: ヌクレオチドアナログの合成における前駆体として使用されます。

- 生物学: ヌクレオチド代謝と酵素速度論の研究に役立ちます。

- 医学: 抗ウイルス薬や抗がん剤の開発に使用されます。

- 産業: 生化学薬の製造や栄養補助食品として使用されます .

科学的研究の応用

Anticancer Activity

Cytarabine 5'-monophosphate is widely recognized for its role as an antimetabolite in cancer therapy. It is particularly effective against hematological malignancies such as leukemia and lymphoma. The drug acts by inhibiting DNA synthesis, thereby preventing cell division and proliferation of cancer cells.

Mechanism of Action:

- Cytarabine is phosphorylated to its active form, which incorporates into DNA during replication.

- The incorporation of Ara-C into DNA leads to chain termination and apoptosis in rapidly dividing cells.

Clinical Studies:

Clinical trials have demonstrated the efficacy of Cytarabine in treating acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL). A notable study showed that patients receiving high-dose Cytarabine had improved remission rates compared to standard therapies .

Role in Nucleoside Analog Research

Cytarabine 5'-monophosphate serves as a model compound for the development of new nucleoside analogs. Researchers are exploring modifications to enhance potency and reduce toxicity. For instance, structural analogs are being synthesized to improve selectivity for cancer cells while minimizing effects on normal tissues .

Research Findings:

- Studies have indicated that certain modifications to the sugar moiety can enhance the selectivity of these analogs for specific cancer types.

- Investigations into the pharmacokinetics of these modified compounds reveal potential for better therapeutic profiles.

Biochemical Studies

The compound is also utilized in biochemical research to study nucleotide metabolism and enzyme kinetics. Its interactions with various kinases and phosphatases provide insights into cellular signaling pathways.

Applications in Biochemistry:

- Used as a substrate in studies involving nucleoside kinases.

- Investigated for its role in nucleotide salvage pathways, which are critical for cellular energy balance and DNA repair mechanisms .

-

Acute Myeloid Leukemia Treatment :

- A multi-center clinical trial evaluated high-dose Cytarabine combined with other agents for AML treatment.

- Results indicated a significant increase in complete remission rates compared to traditional regimens.

-

Nucleoside Analog Development :

- A study focused on synthesizing modified Cytarabine derivatives aimed at enhancing cytotoxicity against resistant leukemia cell lines.

- Preliminary results showed that specific modifications led to increased efficacy.

作用機序

アラシチジン 5’-一リン酸は、主にシトシンアラビノシド三リン酸への変換を通じて効果を発揮し、DNA合成を阻害します。この阻害は、複製中にDNA鎖に組み込まれることで起こり、鎖の終結につながります。 この化合物は、DNAポリメラーゼやDNA合成に関与するその他の酵素を標的にし、癌細胞などの急速に増殖する細胞の増殖を阻害します .

類似の化合物:

- シチジン 5’-一リン酸

- シチジン二リン酸

- シチジン三リン酸

比較: アラシチジン 5’-一リン酸は、アラビノース糖部分のためにユニークです。これは、リボースを含む他のシチジン誘導体とは異なります。この構造上の違いにより、酵素的分解に対する耐性の向上や細胞酵素との相互作用の変化など、独自の生化学的特性が付与されます。 これらの特性は、アラシチジン 5’-一リン酸を治療用途に特に効果的にします .

類似化合物との比較

- Cytidine 5’-monophosphate

- Cytidine diphosphate

- Cytidine triphosphate

Comparison: Aracytidine 5’-monophosphate is unique due to its arabinose sugar moiety, which distinguishes it from other cytidine derivatives that contain ribose. This structural difference imparts distinct biochemical properties, such as increased resistance to enzymatic degradation and altered interaction with cellular enzymes. These characteristics make aracytidine 5’-monophosphate particularly effective in therapeutic applications .

生物活性

The compound ((2R,3S,4S,5R)-5-(4-amino-2-oxopyrimidin-1(2H)-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate , commonly referred to in scientific literature by its IUPAC name or CAS number (CAS No. 65177), is a phosphoramide derivative with potential biological significance. This article aims to explore the biological activity of this compound, including its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 299.19 g/mol. The structure features a pyrimidine ring, hydroxyl groups, and a phosphate moiety which are critical for its biological interactions.

The biological activity of this compound is primarily attributed to its role as a nucleotide analogue. It has shown potential in inhibiting various enzymes involved in nucleic acid metabolism. Specifically, it may act as an inhibitor of viral polymerases and other nucleoside-dependent enzymes, which is significant in the context of antiviral drug development.

Key Mechanisms:

- Inhibition of Viral Replication : The compound has demonstrated efficacy against several viruses by interfering with their replication processes.

- Enzyme Inhibition : It may inhibit enzymes such as RNA-dependent RNA polymerase and DNA polymerase, crucial for viral and cellular replication.

Biological Activity Data

A summary of biological activity data is presented in the following table:

| Activity Type | Target/Pathway | Effect | Reference |

|---|---|---|---|

| Antiviral Activity | HCV Polymerase | Inhibition | |

| Enzyme Inhibition | DNA Polymerase | Reduced activity | |

| Cytotoxicity | Cancer Cell Lines | Induction of apoptosis |

Case Studies

- Antiviral Efficacy Against HCV : A study demonstrated that the compound effectively inhibited Hepatitis C Virus (HCV) polymerase in vitro. The mechanism involved competitive inhibition at the active site of the enzyme, leading to decreased viral replication rates .

- Cytotoxic Effects on Cancer Cells : Research indicated that this compound exhibited cytotoxic effects on various cancer cell lines. The mechanism was linked to the induction of apoptosis via mitochondrial pathways .

- Pharmacokinetics and Bioavailability : Investigations into the pharmacokinetics revealed that the compound has favorable bioavailability profiles when administered in specific formulations. Studies suggested that modifications to its phosphate group could enhance cellular uptake and retention .

特性

IUPAC Name |

[(2R,3S,4S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N3O8P/c10-5-1-2-12(9(15)11-5)8-7(14)6(13)4(20-8)3-19-21(16,17)18/h1-2,4,6-8,13-14H,3H2,(H2,10,11,15)(H2,16,17,18)/t4-,6-,7+,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IERHLVCPSMICTF-CCXZUQQUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN(C(=O)N=C1N)[C@H]2[C@H]([C@@H]([C@H](O2)COP(=O)(O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N3O8P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60221012 | |

| Record name | Ara-5'-CMP | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60221012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7075-11-8 | |

| Record name | Ara-5'-CMP | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007075118 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aracytidine 5'-monophosphate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02456 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ara-5'-CMP | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60221012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cytosine beta -D-arabinofuranoside 5'-monophosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYTARABINE 5'-PHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y73692GHI4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。